An In-depth Technical Guide to the Basic Properties of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride
An In-depth Technical Guide to the Basic Properties of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride
Abstract: This technical guide provides a comprehensive overview of the fundamental properties of Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS No: 936128-98-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While empirical data for this specific molecule is limited in published literature, this document synthesizes available information, presents predicted characteristics based on established chemical principles, and offers detailed, plausible methodologies for its synthesis and characterization. This guide is intended to serve as a foundational resource for scientists, enabling them to anticipate the compound's behavior, design appropriate experimental workflows, and explore its potential applications as a versatile chemical building block.
Introduction and Molecular Overview
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride is a bifunctional organic molecule featuring a benzoate ester and a piperidine ring linked by an ether bond. The hydrochloride salt form enhances its aqueous solubility, a common strategy in pharmaceutical development to improve handling and bioavailability. The core structure, an aryloxy piperidine, is a well-recognized scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] The strategic placement of the ester and the secondary amine offers multiple points for chemical modification, making it a potentially valuable intermediate for the synthesis of more complex molecules and chemical libraries.
This guide will systematically detail the known and predicted physicochemical properties of this compound. Furthermore, it will provide robust, step-by-step protocols for its synthesis via two common and effective methods: the Williamson ether synthesis and the Mitsunobu reaction. Finally, a thorough discussion of the expected analytical signatures for structural confirmation and purity assessment will be presented, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical and Safety Data
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The following tables summarize the key identifiers and available data for Methyl 3-(4-piperidinyloxy)benzoate hydrochloride. It is critical to note that much of the quantitative physical data has not been experimentally reported in the literature.
Compound Identification
| Property | Value | Source |
| Chemical Name | Methyl 3-(4-piperidinyloxy)benzoate hydrochloride | [3] |
| CAS Number | 936128-98-2 | [4] |
| Molecular Formula | C₁₃H₁₈ClNO₃ | [4] |
| Molecular Weight | 271.74 g/mol | [4] |
| Synonyms | Methyl 3-(piperidin-4-yloxy)benzoate HCl | [3] |
| Appearance | White solid | [5] |
| Storage | Store in a cool, dry, well-ventilated place | [4] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
| pKa | Not available | - |
| Solubility | Not available | [6] |
| LogP (predicted) | Not available | - |
Safety and Handling
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.[4][7]
| Hazard Statement | Description |
| H315 | Causes skin irritation.[8] |
| H317 | May cause an allergic skin reaction.[7] |
| H319 | Causes serious eye irritation.[8] |
| H335 | May cause respiratory irritation.[8] |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[7] |
Synthesis Methodologies
The key chemical transformation in the synthesis of Methyl 3-(4-piperidinyloxy)benzoate is the formation of the ether linkage between the phenolic hydroxyl group of Methyl 3-hydroxybenzoate and the hydroxyl group of a piperidine derivative. Two highly reliable and widely used synthetic strategies are proposed: the Williamson ether synthesis and the Mitsunobu reaction.
Proposed Synthetic Workflow
The overall synthetic approach involves the coupling of two key building blocks, followed by deprotection and salt formation.
Caption: Proposed synthetic workflow for Methyl 3-(4-piperidinyloxy)benzoate hydrochloride.
Route A: Williamson Ether Synthesis Protocol
This classical method involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a leaving group on the piperidine ring. For this synthesis, it is more practical to activate the piperidine hydroxyl group into a better leaving group, such as a tosylate.
Step 1: Tosylation of N-Boc-4-hydroxypiperidine
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(tosyloxy)piperidine.
Step 2: Etherification
-
In a separate flask, dissolve Methyl 3-hydroxybenzoate (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere. Stir until hydrogen evolution ceases.
-
Add the N-Boc-4-(tosyloxy)piperidine (1.0 eq) dissolved in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 8-12 hours, monitoring by TLC.[9]
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate.
Route B: Mitsunobu Reaction Protocol
The Mitsunobu reaction provides a milder alternative for forming the ether linkage directly from the two alcohol precursors with an inversion of stereochemistry at the secondary alcohol center (though irrelevant here due to the symmetry of the piperidine).[4][10]
Step 1: Mitsunobu Coupling
-
Dissolve Methyl 3-hydroxybenzoate (1.5 eq) and N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃, 1.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or precipitation of triphenylphosphine oxide is typically observed.[4]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography to separate the product from triphenylphosphine oxide and other byproducts, yielding Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate.
Final Deprotection and Salt Formation
Step 1: Boc Deprotection
-
Dissolve the purified intermediate from either Route A or B in a suitable solvent such as 1,4-dioxane or methanol.
-
Add an excess of hydrochloric acid (e.g., a 4M solution of HCl in dioxane or a saturated solution of HCl gas in methanol).[6]
-
Stir the mixture at room temperature for 2-4 hours. The product will often precipitate as the hydrochloride salt.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
This final step yields the target compound, Methyl 3-(4-piperidinyloxy)benzoate hydrochloride , as a white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra are not publicly available, the following section details the expected analytical results based on the molecular structure.
Analytical Workflow
Caption: Standard workflow for the purification and characterization of the target compound.
Expected Spectroscopic Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and piperidine protons.
-
Aromatic Protons (Ar-H): Four protons on the benzene ring, appearing as a complex multiplet pattern in the range of δ 7.0-7.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons, expected around δ 3.9 ppm.[11]
-
Piperidine Protons (-O-CH- and -CH₂-N-CH₂-): A multiplet for the proton at the 4-position (C4-H) attached to the ether oxygen, likely deshielded to ~δ 4.5-4.8 ppm. The four axial and equatorial protons at C2 and C6, and the four at C3 and C5, will appear as complex multiplets between δ 1.8-3.4 ppm. The N-H proton of the hydrochloride salt may appear as a broad singlet.
-
-
¹³C NMR: The carbon NMR will corroborate the structure.
-
Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 166-168 ppm.
-
Aromatic Carbons: Six distinct signals between δ 115-160 ppm. The carbon attached to the ether oxygen (C3) will be the most downfield of the ring carbons.
-
Methoxy Carbon (-OCH₃): A signal around δ 52 ppm.
-
Piperidine Carbons: The carbon attached to the ether oxygen (C4) is expected around δ 70-75 ppm. The other piperidine carbons (C2, C6, C3, C5) will appear in the range of δ 30-45 ppm.
-
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ due to the secondary ammonium salt.
-
C-H Stretch (sp²): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[12]
-
C-H Stretch (sp³): Aliphatic C-H stretching from the piperidine and methyl groups will be observed in the 2850-2980 cm⁻¹ range.[12]
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1710-1730 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Two distinct C-O stretching bands are anticipated: one for the ester (around 1250-1300 cm⁻¹) and one for the aryl ether (around 1200-1250 cm⁻¹).
4.2.3. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): This technique is ideal for analyzing the hydrochloride salt. The expected molecular ion peak would correspond to the free base [M+H]⁺.
-
Calculated Monoisotopic Mass of Free Base (C₁₃H₁₇NO₃): 235.12 g/mol
-
Expected [M+H]⁺ peak: m/z ≈ 236.13
-
Potential Applications in Research and Development
While specific biological activities for Methyl 3-(4-piperidinyloxy)benzoate hydrochloride are not extensively documented, its structural motifs are prevalent in pharmacologically active agents. The piperidine ring is a cornerstone in drug design, known to improve pharmacokinetic properties and serve as a versatile scaffold for interacting with biological targets.[1][2]
This compound can be considered a valuable fragment or building block for:
-
Lead Optimization: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization.
-
Linker Chemistry: The secondary amine of the piperidine ring is a common attachment point for linkers in the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).
-
Scaffold Hopping: It can serve as a starting point for exploring new chemical space around the aryloxy piperidine core, which is associated with a wide range of biological activities, including anti-inflammatory and analgesic properties.[13][14]
Researchers can leverage this compound to rapidly synthesize libraries of more complex molecules for screening in various therapeutic areas.
Conclusion
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride is a chemical entity with significant potential for application in synthetic and medicinal chemistry. This guide has consolidated the available data on its identity and safety, and bridged the gap in the literature by providing detailed, scientifically-grounded protocols for its synthesis and analytical characterization. The proposed synthetic routes are robust and utilize common laboratory transformations, while the predicted analytical data provides a benchmark for structural verification. It is the author's intent that this technical guide will empower researchers to confidently incorporate this versatile building block into their research and development programs, accelerating the discovery of novel chemical entities.
References
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- 9. Piperidin-4-ylmethyl benzoate hydrochloride | C13H18ClNO2 | CID 53410153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
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- 14. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
